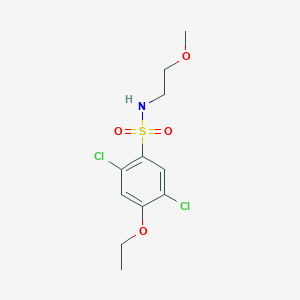
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as S 29542, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. In
作用机制
S 29542 binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This results in a decrease in the activity of CFTR and a reduction in the secretion of fluids in tissues and organs that depend on CFTR for normal function.
Biochemical and Physiological Effects:
S 29542 has been found to have a wide range of biochemical and physiological effects. In addition to its role as a CFTR inhibitor, S 29542 has been shown to inhibit the activity of other chloride channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). S 29542 has also been found to inhibit the activity of the Na+/K+/2Cl- cotransporter, a protein that regulates ion transport across cell membranes.
实验室实验的优点和局限性
One of the main advantages of S 29542 is its high selectivity for CFTR. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 also has a relatively long half-life, which allows for prolonged inhibition of CFTR activity.
However, S 29542 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for preparation and administration. S 29542 also has a relatively low potency compared to other CFTR inhibitors, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of S 29542. One area of research is the development of more potent and selective CFTR inhibitors based on the structure of S 29542. Another area of research is the investigation of the physiological and pathological roles of CFTR in various tissues and organs using S 29542 as a tool. S 29542 may also be useful for the development of new drugs for the treatment of cystic fibrosis and other diseases that involve dysfunction of CFTR or other chloride channels.
合成方法
The synthesis of S 29542 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,2,6,6-tetramethylpiperidine-4-ol followed by reduction with sodium dithionite. The resulting compound is then treated with ethyl iodide to yield S 29542. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
S 29542 has been studied for its potential use as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
S 29542 has been found to selectively inhibit the activity of CFTR without affecting other chloride channels. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 has also been used to investigate the mechanisms of action of other CFTR inhibitors and to develop new drugs for the treatment of cystic fibrosis.
属性
产品名称 |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C17H27ClN2O3S |
分子量 |
374.9 g/mol |
IUPAC 名称 |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
InChI 键 |
PXCWJRHXONOGQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)

![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

